molecular formula C17H19NO3 B5787368 2,3-dimethoxy-N-(2-methylbenzyl)benzamide

2,3-dimethoxy-N-(2-methylbenzyl)benzamide

Cat. No. B5787368
M. Wt: 285.34 g/mol
InChI Key: FFVANWCFNHDOKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,3-dimethoxy-N-(2-methylbenzyl)benzamide derivatives involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The products undergo purification and characterization using spectroscopic and elemental analysis methods such as IR, ^1H NMR, ^13C NMR, and elemental analysis (Yakan et al., 2020).

Molecular Structure Analysis

Molecular structure analysis, including crystal structure determination and hydrogen-bonding characteristics, is crucial for understanding the compound's interactions and stability. For example, the X-ray crystal structure of related benzoxazine dimers has been analyzed to propose hydrogen-bonding schemes that include both inter- and intramolecular hydrogen bonding (Dunkers et al., 1996).

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives are diverse. One study describes the synthesis and evaluation of these compounds for their affinity for CNS dopamine D2 receptors, highlighting the importance of the molecular structure in biological activity (Bishop et al., 1991). Another example is the synthesis of related compounds through tandem oxidative aminocarbonylation-cyclization reactions, demonstrating the versatility of synthetic strategies (Gabriele et al., 2006).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal morphology are fundamental to the compound's applications. The synthesis and crystal structure of N-(4-methylbenzyl)benzamide, a related compound, have been investigated, providing insights into the crystal morphology and potential applications in optical and piezoelectric crystals (Goel et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other compounds, are essential for understanding the potential uses of this compound. Studies on related compounds provide insight into the chemical behavior, such as the reaction between benzoxazine intermediates and model phenols, offering a glimpse into the compound's potential in resin chemistry (Zhang & Solomon, 1998).

Safety and Hazards

The safety and hazards of “2,3-dimethoxy-N-(2-methylbenzyl)benzamide” would depend on its specific structure and properties. Some benzamides may be harmful if swallowed and may cause genetic defects .

Future Directions

The future directions in the study of “2,3-dimethoxy-N-(2-methylbenzyl)benzamide” would depend on its properties and potential applications. Benzamides and their derivatives are a significant area of research in medicinal chemistry, with potential applications in various fields .

properties

IUPAC Name

2,3-dimethoxy-N-[(2-methylphenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-12-7-4-5-8-13(12)11-18-17(19)14-9-6-10-15(20-2)16(14)21-3/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVANWCFNHDOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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